molecular formula C10H7BrClNO B6294018 5-(3-bromo-5-chloro-4-methylphenyl)oxazole CAS No. 2364585-27-1

5-(3-bromo-5-chloro-4-methylphenyl)oxazole

Cat. No. B6294018
CAS RN: 2364585-27-1
M. Wt: 272.52 g/mol
InChI Key: ZAQWWSISHHNMQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-bromo-5-chloro-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7BrClNO. It has a molecular weight of 272.53 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7BrClNO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

Oxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The most broadly researched and reported synthesis of an oxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 272.53 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

5-(3-bromo-5-chloro-4-methylphenyl)oxazole is widely used in scientific research due to its unique properties. It is often used as a catalyst in organic synthesis, as it can be used to facilitate the formation of a variety of organic compounds. This compound is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. Additionally, this compound is used as an intermediate in the synthesis of various organic compounds, such as dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole involves its ability to act as a catalyst in organic synthesis. When this compound is used as a catalyst, it facilitates the formation of a variety of organic compounds by acting as a Lewis acid. This means that it can accept electrons from other molecules and transfer them to other molecules, thus facilitating the formation of the desired product. Additionally, this compound can act as a reducing agent, which means that it can reduce the oxidation state of other molecules. This can also facilitate the formation of the desired product.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can act as an antioxidant, which means that it can reduce the oxidation of other molecules. Additionally, this compound has been shown to have anti-inflammatory effects, which means that it can reduce inflammation in the body. Finally, this compound has been shown to have antimicrobial effects, which means that it can reduce the growth of microorganisms.

Advantages and Limitations for Lab Experiments

5-(3-bromo-5-chloro-4-methylphenyl)oxazole has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, this compound is a versatile compound that can be used in a variety of applications. However, it is important to note that this compound is a hazardous compound and should be handled with care. Additionally, this compound has a relatively short shelf-life and should be stored and used properly.

Future Directions

The future of 5-(3-bromo-5-chloro-4-methylphenyl)oxazole is promising, as there are a variety of potential applications for this compound. One potential application is in the development of new pharmaceuticals, as this compound has been shown to have anti-inflammatory and antimicrobial effects. Additionally, this compound could be used as a catalyst in the synthesis of organic compounds, as it is a versatile compound that can facilitate the formation of a variety of organic compounds. Finally, this compound could be used as an intermediate in the synthesis of other organic compounds, such as dyes, pigments, and other materials.

Synthesis Methods

5-(3-bromo-5-chloro-4-methylphenyl)oxazole can be synthesized through a variety of methods. The most common method is the reaction of 3-bromo-5-chloro-4-methylphenol with oxalyl chloride in the presence of a base, such as pyridine. The reaction proceeds with the formation of an oxazole ring and the product is a 3-bromo-5-chloro-4-methylphenyloxazole. Another method is the reaction of 3-bromo-5-chloro-4-methylphenol with a mixture of acetone and hydrochloric acid in the presence of a catalyst, such as zinc chloride. This reaction yields a 3-bromo-5-chloro-4-methylphenyloxazole.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . A Material Safety Data Sheet (MSDS) is available for further safety information .

properties

IUPAC Name

5-(3-bromo-5-chloro-4-methylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-6-8(11)2-7(3-9(6)12)10-4-13-5-14-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAQWWSISHHNMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.